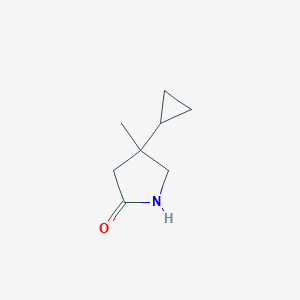
2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” is a chemical compound with the molecular formula C6H6F3NO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” consists of 6 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” include a molecular weight of 181.11 . More detailed properties such as boiling point, density, and others can be determined using various analytical techniques .Scientific Research Applications
Application 1 Flame Retardancy in Lithium-Ion Batteries
A derivative of 2,2,2-trifluoroethyl, Tris (2, 2, 2-Trifluoroethyl) phosphate (TFP), has been synthesized and used as an additive to reduce the flammability of electrolytes in lithium-ion batteries. This application focuses on enhancing the safety of batteries by significantly decreasing the Self-Extinguishing Time (SET) with the increase of TFP concentration .
Application 2 Ring Closure Reactions
In organic synthesis, derivatives of 2,2,2-trifluoroethyl have been observed to form insoluble “polymeric” solids during attempts to achieve complete ring closure of purified H-phosphonate with basic desiccants. This highlights its potential role in influencing the physical properties and reactions of organic compounds .
Application 3 Organic Synthesis Reactions
Trifluoroethyl isatin ketimine, a compound related to 2,2,2-trifluoroethyl derivatives, has been involved in various organic synthesis reactions. The focus here is on the types of reactions and the stereoselectivity of products, providing insights into its application in stereoselective synthesis .
Application 4 Functional Coatings
The synthesis of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings was achieved via radical copolymerization. This involves using a monomer related to 2,2,2-trifluoroethyl for creating coatings with specific surface properties .
Application 5 Polymerization Processes
The RAFT polymerization of a related compound was investigated under thermal conditions and light irradiation. This application explores the performance of different chain transfer agents and could be relevant for controlling polymerization processes involving 2,2,2-trifluoroethyl derivatives .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h1H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLRNEOIYOKNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




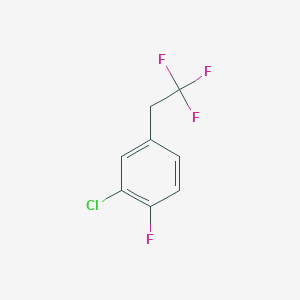

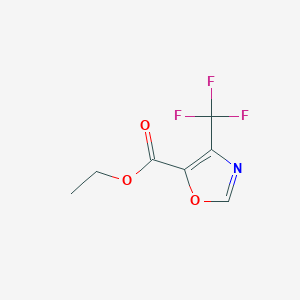
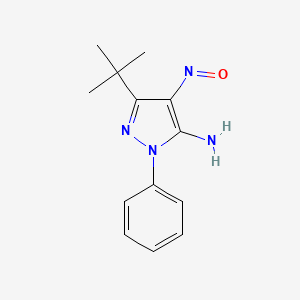
![ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1439513.png)
![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)

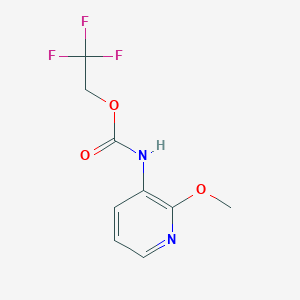

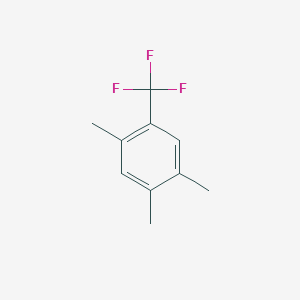
![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)

